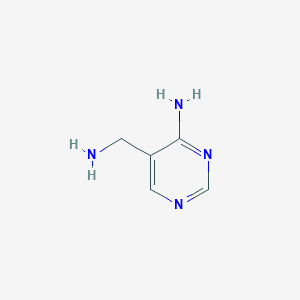

5-(Aminomethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aminomethyl)pyrimidin-4-amine is a pyrimidine derivative . It is also known as 5-(aminomethyl)pyrimidin-4-amine hydrochloride . The molecular weight of this compound is 160.61 .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine has been achieved through various methods. One approach involves the use of 2-cyanoacetamide as an economical starting material . Another method involves the use of 5-acetyl-4-aminopyrimidines . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were also designed and synthesized .Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyrimidin-4-amine is characterized by the presence of an aminomethyl group attached to the pyrimidin-4-amine ring .Chemical Reactions Analysis

The chemical reactions involving 5-(Aminomethyl)pyrimidin-4-amine are diverse. For instance, it has been used in the synthesis of pyrimido[4,5-d]pyrimidines . It has also been used in the synthesis of novel pyrimidin-4-amine derivatives .Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidin-4-amine has a molecular weight of 160.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 77.8 Ų .科学的研究の応用

Antitubercular Agents

The compound can be used in the synthesis of antitubercular agents. A study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Anti-inflammatory Agents

Pyrimidines, including “5-(Aminomethyl)pyrimidin-4-amine”, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Versatile Building Block in Organic Synthesis

The versatility of “5-(Aminomethyl)pyrimidin-4-amine” lies in its ability to serve as a versatile building block in the synthesis of a wide range of compounds. Its chemical reactivity and selectivity make it a crucial reagent in organic synthesis, enabling researchers to create novel molecules with tailored properties and functionalities .

Bicyclic [6 + 6] Systems

The compound can be used in the synthesis of pyrimido[4,5-d] pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by 5-(Aminomethyl)pyrimidin-4-amine are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of 5-(Aminomethyl)pyrimidin-4-amine’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .

特性

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 |

Source

|

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidin-4-amine | |

CAS RN |

103694-27-5 |

Source

|

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)